molecular formula C14H13NO2 B6327082 2-(2,3-Dimethylphenyl)nicotinic acid, 95% CAS No. 1225762-88-8

2-(2,3-Dimethylphenyl)nicotinic acid, 95%

Cat. No. B6327082
CAS RN: 1225762-88-8
M. Wt: 227.26 g/mol
InChI Key: PCEJTJNYWSLXJZ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)nicotinic acid (2,3-DMPNA) is an organic compound that has been studied extensively in both scientific research and laboratory experiments. It is a member of the nicotinic acid family, which includes other compounds such as niacin and nicotinamide. 2,3-DMPNA has been found to have a variety of biochemical and physiological effects, and its potential for use in research and laboratory experiments has been explored in recent years.

Scientific Research Applications

2-(2,3-Dimethylphenyl)nicotinic acid, 95% has been studied extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the effects of various compounds on the body, as well as to study the biochemical pathways involved in various physiological processes. It has also been studied in the context of drug development, as it has been found to have a variety of potential therapeutic applications.

Mechanism of Action

2-(2,3-Dimethylphenyl)nicotinic acid, 95% is believed to act on the body by binding to nicotinic acetylcholine receptors, which are found in the nervous system. This binding causes a cascade of events that ultimately leads to the activation of various biochemical pathways, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an antioxidant effect. It has also been found to have an effect on the metabolism of fats and carbohydrates, as well as an effect on the immune system. In addition, it has been found to have an effect on the production of certain hormones, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive to purchase. In addition, it is relatively stable, and it does not require special storage conditions. However, it is important to note that 2-(2,3-Dimethylphenyl)nicotinic acid, 95% is toxic and should be handled with care.

Future Directions

The potential future directions for 2-(2,3-Dimethylphenyl)nicotinic acid, 95% are numerous. It could be used in the development of new drugs, as it has been found to have a variety of therapeutic applications. It could also be used to study the biochemical pathways involved in various physiological processes, as well as to study the effects of various compounds on the body. In addition, it could be used to further explore its potential anti-inflammatory and antioxidant effects, as well as its potential effects on the metabolism of fats and carbohydrates and its potential effects on the immune system. Finally, it could be used to further explore its potential effects on the production of certain hormones, such as serotonin and dopamine.

Synthesis Methods

2-(2,3-Dimethylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the use of a Grignard reagent, an oxidation reaction, and a condensation reaction. The Grignard reagent is a common laboratory chemical that is used to synthesize a variety of organic compounds, including 2-(2,3-Dimethylphenyl)nicotinic acid, 95%. The oxidation reaction involves the use of a strong oxidizing agent, such as potassium permanganate, which is used to convert the starting material into the desired product. The condensation reaction involves the use of a base, such as sodium hydroxide, to cause the desired product to form from the starting material.

properties

IUPAC Name

2-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)13-12(14(16)17)7-4-8-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEJTJNYWSLXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624514
Record name 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225762-88-8
Record name 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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